molecular formula C10H9NO2 B2630308 2-[1-(Hydroxyimino)ethyl]benzofuran CAS No. 91880-85-2

2-[1-(Hydroxyimino)ethyl]benzofuran

Cat. No.: B2630308
CAS No.: 91880-85-2
M. Wt: 175.187
InChI Key: ODADWVAESHXVQX-UHFFFAOYSA-N
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Description

Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the hydroxyimino group in 2-[1-(Hydroxyimino)ethyl]benzofuran adds to its chemical reactivity and potential utility in scientific research and industrial applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization can lead to the desired compound.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxyimino)ethyl]benzofuran can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime ethers or nitrile oxides.

    Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the hydroxyimino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

Major products formed from these reactions include oxime ethers, nitrile oxides, amines, hydroxylamines, and substituted benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzofuran: Lacks the hydroxyimino group, resulting in different chemical reactivity and biological activity.

    2-Aminobenzofuran: Contains an amino group instead of a hydroxyimino group, leading to distinct chemical properties and applications.

    2-Methoxybenzofuran: Features a methoxy group, which alters its electronic properties and reactivity compared to 2-[1-(Hydroxyimino)ethyl]benzofuran.

Uniqueness

This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(NZ)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADWVAESHXVQX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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